Ternstroside F
Description
However, the evidence extensively discusses structurally and functionally related compounds within the Ternstroside family, such as Ternstroside D (CNP0166496) and Ternstroside B, which are derived from plants in the Theaceae family (genus Ternstroemia). These compounds exhibit diverse biological activities, including inhibition of cancer-related enzymes (e.g., IDH1/2 mutations in acute myeloid leukemia) and antioxidant properties .
Properties
Molecular Formula |
C22H26O12 |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(2,4,5-trihydroxyphenyl)ethoxy]oxan-3-yl] 2-(3,4-dihydroxyphenyl)acetate |
InChI |
InChI=1S/C22H26O12/c23-9-17-19(30)20(31)21(34-18(29)6-10-1-2-12(24)14(26)5-10)22(33-17)32-4-3-11-7-15(27)16(28)8-13(11)25/h1-2,5,7-8,17,19-28,30-31H,3-4,6,9H2/t17-,19-,20+,21-,22-/m1/s1 |
InChI Key |
OHBCQZHHEGRATF-MIUGBVLSSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CC(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OCCC3=CC(=C(C=C3O)O)O)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)OC2C(C(C(OC2OCCC3=CC(=C(C=C3O)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Overview of Structurally Related Compounds
The Ternstroside family comprises glycosylated derivatives with distinct structural backbones:
- Ternstroside D : A steroid glycoside with β-D-glucose, 2-(3,4-dihydroxyphenethoxy)ethoxy, and [(3,4-dihydroxyphenylacetyl)oxy]oxy residues. It is sourced from Ternstroemia gymnanthera and T. japonica .
- Ternstroside B: A phenylethanoid glycoside isolated from T. lineata, characterized by glycosylated phenolic moieties .
- Terngymnoside C and Hydroxytyrosol-1-glucoside: Antioxidant phenolics also found in T. lineata .
Table 1: Structural and Source Comparison of Ternstroside Analogues
| Compound | Structural Class | Plant Source | Key Functional Groups |
|---|---|---|---|
| Ternstroside D (CNP0166496) | Steroid glycoside | T. gymnanthera, T. japonica | β-D-glucose, dihydroxyphenethoxy derivatives |
| Ternstroside B | Phenylethanoid glycoside | T. lineata | Glycosylated phenolic units |
| Terngymnoside C | Phenolic glycoside | T. lineata | Hydroxytyrosol derivatives |
Comparative Analysis of Pharmacological Activities
Enzyme Inhibition (IDH1/2 Targeting)
Ternstroside D demonstrates dual inhibitory activity against IDH1 and IDH2 mutants, critical drivers of acute myeloid leukemia (AML). Key findings include:
- Binding Affinity : Docking scores of -14.2 kcal/mol (IDH1) and -16.822 kcal/mol (IDH2), outperforming established inhibitors like GSK321A (-9.6 kcal/mol for IDH1) and Enasidenib (-8.9 kcal/mol for IDH2) .
- Mechanism : Interaction with catalytic residues (e.g., Lys126, Tyr285 in IDH1; Lys18 in IDH2), mimicking the binding mode of synthetic inhibitors .
- Stability : Molecular dynamics simulations (100 ns) confirmed stable protein-ligand complexes with RMSD < 2.0 Å .
In contrast, Ternstroside B and related phenolics (e.g., Hydroxytyrosol-1-glucoside) lack reported activity against IDH1/2 but exhibit antioxidant properties, as shown in ABTS•+ radical scavenging assays .
Table 2: Pharmacological Activity Comparison
Structural and Functional Differences
- Backbone Diversity: Ternstroside D’s steroid scaffold enables hydrophobic interactions with IDH1/2 binding pockets, whereas Ternstroside B’s phenylethanoid structure favors radical scavenging via phenolic hydroxyl groups .
- Glycosylation Patterns : Ternstroside D’s β-D-glucose and dihydroxyphenylacetyl groups enhance solubility and membrane permeability, critical for oral bioavailability. Ternstroside B’s simpler glycosylation may limit its pharmacokinetic profile .
Pharmacokinetic and Toxicity Profiles
- Ternstroside D :
- Ternstroside B: Limited ADME/T data, but phenolic glycosides generally exhibit poor bioavailability due to rapid metabolism .
Table 3: Pharmacokinetic Properties
| Compound | Lipinski Compliance | BBB Penetration | Solubility | Toxicity Alerts |
|---|---|---|---|---|
| Ternstroside D | Yes | Low | Moderate | Ester hydrolysis |
| Ternstroside B | Not reported | Not reported | Low | None reported |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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